![B1192800 GS-5829](/img/no-structure.png)
GS-5829
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
GS-5829 is a potent and selective BET inhibitor. The bromodomain and extraterminal (BET) protein Brd4 recruits transcriptional regulatory complexes to acetylated chromatin. While Brd4 is considered to be a general transcriptional regulator, pharmacological inhibition of BET proteins shows therapeutic activity in a variety of different pathologies, particularly in models of cancer and inflammation.
科学的研究の応用
BET Inhibition in Lymphoma Cell Lines
GS-5829, a potent and selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins, shows efficacy in inhibiting cancer cell growth. This inhibition is particularly noted in Diffuse Large B-Cell Lymphoma (DLBCL) and Mantle Cell Lymphoma (MCL) cell lines. The combination of GS-5829 with ABT-199, a BCL2 inhibitor, results in broader and superior growth inhibition in these cell lines, suggesting a potential therapeutic strategy for treating DLBCL and MCL (Bates et al., 2016).
Synergistic Effects with BTK Inhibitors
The combination of GS-5829 and the Bruton's tyrosine kinase (BTK) inhibitor GS-4059 exhibits increased potency in cell death and reduction of key oncogenes in vitro, particularly in the ABC-DLBCL cell line. This combination has demonstrated a significant decrease in MYC, IL-6, and IL-10 transcripts and protein, indicating a potential increase in activity for patients with ABC subtype of DLBCL (Bates et al., 2016).
Preclinical Activity in Chronic Lymphocytic Leukemia
GS-5829 demonstrates preclinical activity against Chronic Lymphocytic Leukemia (CLL) by inhibiting CLL cell proliferation and inducing apoptosis. It deregulates key signaling pathways and inhibits NF-κB signaling, suggesting its effectiveness in targeting both CLL cells and their supportive microenvironment. The synergistic use of GS-5829 with other B-cell receptor signaling inhibitors further enhances its antileukemia activity (Kim et al., 2019).
Application in Metastatic Castration-Resistant Prostate Cancer
A Phase Ib study evaluated the efficacy of GS-5829, both as monotherapy and combined with enzalutamide, in patients with metastatic castration-resistant prostate cancer (mCRPC). The results indicated a generally tolerable profile but limited efficacy, providing insights into its potential use and limitations in mCRPC treatment scenarios (Aggarwal et al., 2022).
Targeting Uterine Serous Carcinoma
GS-5829, along with another BET bromodomain inhibitor GS-626510, has shown activity against uterine serous carcinoma (USC), especially in cases overexpressing the c-Myc gene. These inhibitors effectively decrease c-Myc levels and induce apoptosis in USC cells, suggesting their potential as therapeutic agents against this aggressive variant of endometrial cancer (Bonazzoli et al., 2018).
特性
製品名 |
GS-5829 |
---|---|
IUPAC名 |
Unknown |
SMILES |
Unknown |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
GS-5829; GS 5829; GS5829. |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。